EPITAXOL, also known as Paclitaxel, is a natural product and an effective anti-cancer drug used in treating several types of cancers, including breast, lung, ovarian, and pancreatic cancers .
The Baran Synthesis of Paclitaxel (Taxol®) has become a mainstay of cancer chemotherapy. Phil S. Baran of Scripps/La Jolla developed a two-stage route to 2, based on the preparation and oxidation of 1 .
The molecular formula of EPITAXOL is C47H51NO14 . The exact mass is 853.330933 . For more detailed structural analysis, techniques such as X-ray structure analysis of small molecules via post-orientation within porous crystals can be used .
The chemical reactions of EPITAXOL are complex and involve various stages. For example, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .
The molecular weight of EPITAXOL is 853.906 . The density is 1.4±0.1 g/cm3, and the boiling point is 957.1±65.0 °C at 760 mmHg . For a more comprehensive analysis of its physical and chemical properties, various techniques can be used .
The synthesis of 7-Epitaxol involves several chemical reactions that modify the structure of paclitaxel. While specific synthetic pathways may vary, the general approach includes:
The synthesis typically requires advanced organic chemistry techniques, including:
The molecular structure of 7-Epitaxol retains the core structure of paclitaxel with specific modifications that enhance its biological activity.
The structural modifications primarily occur at the C7 position, which is crucial for its interaction with microtubules.
7-Epitaxol undergoes various chemical reactions typical of taxane derivatives:
The effectiveness of 7-Epitaxol in inducing apoptosis has been demonstrated through various assays, including:
The mechanism by which 7-Epitaxol exerts its effects involves:
Research has shown that treatment with 7-Epitaxol results in significant apoptosis markers such as cleaved poly (ADP-ribose) polymerase (PARP) and increased levels of autophagy markers like LC3-I/II .
Relevant analyses include melting point determination and solubility tests under varying pH conditions.
7-Epitaxol has significant applications in cancer research and therapy:
Taxane derivatives revolutionized cancer treatment following the discovery of paclitaxel (Taxol®) from Taxus brevifolia bark in the 1960s [7]. As microtubule-stabilizing agents, taxanes disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. By 2000, Taxol® achieved $1.5 billion in annual sales, underscoring its clinical impact in breast, ovarian, and lung cancers [7]. However, limitations such as poor solubility, neurotoxicity, and emerging chemoresistance drove the search for optimized derivatives. 7-Epitaxol (7-epi-paclitaxel) emerged as a major biologically active metabolite of paclitaxel with enhanced properties, positioning it as a promising candidate to overcome existing therapeutic challenges [1] [9].
7-Epitaxol is a C7 epimer of paclitaxel, differing solely in the stereochemical configuration of the hydroxyl group at carbon 7 of the taxane core [1] [5]. This epimerization occurs naturally via alkaline hydrolysis or enzymatically in vivo, resulting in distinct biophysical properties:
Table 1: Structural and Functional Comparison of 7-Epitaxol and Paclitaxel
Property | 7-Epitaxol | Paclitaxel |
---|---|---|
Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₇H₅₁NO₁₄ |
CAS Number | 105454-04-4 | 33069-62-4 |
Solubility in DMSO | 100 mg/mL (117.1 mM) | ~30 mg/mL |
IC₅₀ in HeLa Cells | 0.05 nM | 0.2–0.5 nM |
Metabolic Stability | High | Moderate |
Chemoresistance remains a major obstacle in oncology, driven by mechanisms like drug efflux pumps, DNA repair activation, and apoptotic evasion [3]. 7-Epitaxol demonstrates unique efficacy against resistant cancers:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7